1,4,7,13,16,19-Hexaoxa-10,22-diazacyclotetracosane
Overview
Description
1,4,7,13,16,19-Hexaoxa-10,22-diazacyclotetracosane is a useful research compound. Its molecular formula is C16H34N2O6 and its molecular weight is 350.45 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Binding Properties
- Conformation and Binding Characteristics : Research on the compound's structure reveals its relatively flat crown ring and potential for binding conformation through C—H⋯O bonding (Bryan, Marchand, & Hazlewood, 2001).
Complex Formation with Metal Ions
- Formation of Metal Ion Complexes : Studies show the compound's ability to form complexes with metal ions like sodium and potassium. The structural features of these complexes have been compared with other diazacrown ethers and cryptates (Kılıç, Yıldız, Hökelek, & Erdoǧan, 1998).
- Complex Stability and Selectivity : The stability and selectivity of the compound's metal complexes, especially in various solvents, have been analyzed to understand its sequestering ability for certain cations (Marcus, 2004).
Spectroscopic Studies
- Interaction with TCNQ : Spectroscopic studies in chloroform solution have shown that the compound interacts with 7,7,8,8-teracyanoquinodimethane (TCNQ) in a multi-step mechanism, leading to the formation of different adducts (Pouretedal & Semnani, 2005).
Chromatographic Applications
- Use in Gas Chromatography : The compound has been used as a stationary phase in Gas Chromatography (GC), showing good chromatographic properties and medium polarity. It's effective in separating various compounds like halogenated hydrocarbons and alcohols (Su-hua & Ping, 2006).
Charge Transfer Complexes
- Thermodynamics of Interaction with TCNE : Spectrophotometric studies in carbontetrachloride solution have examined the thermodynamics of the compound's interaction with tetracyanoethylene (TCNE), showing the formation of a charge transfer complex (Kheyrabadi, Firooz, & Semnani, 2008).
Crystal Structure Studies
- Crystal Structure Investigations : Several studies have been conducted on the crystal structure of the compound in various forms, revealing insights into its molecular configuration and interactions with different ions and molecules (García‐Granda, Díaz, Gómez-Beltrán, & Blanco-Gomis, 1993; Chekhlov, 2004, 2005).
Interaction with Other Molecules
- Binding with Pyrophosphate : Research shows that the compound can form complexes with pyrophosphate, existing in various protonated conformations (English, Martell, Motekaitis, & Murase, 1997).
Detection in Radiopharmaceuticals
- Detection in [18F]-Labeled Tracers : The compound's presence in [18F]-labeled radiopharmaceuticals has been studied, with methods developed for its detection and removal in quality control processes (Chaly & Dahl, 1989; Scott & Kilbourn, 2007).
Synthesis and Characterization
- Synthesis in the Presence of LTA-Type AlPO4 : The compound has been used in the synthesis of LTA-type aluminophosphate, with its characterization conducted through various analytical techniques (Schreyeck, D’Agosto, Stumbe, Caullet, & Mougenel, 1997).
Properties
IUPAC Name |
1,4,7,13,16,19-hexaoxa-10,22-diazacyclotetracosane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34N2O6/c1-5-19-9-13-23-15-11-21-7-3-18-4-8-22-12-16-24-14-10-20-6-2-17-1/h17-18H,1-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STPLRJHSPOESPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOCCNCCOCCOCCOCCN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185186 | |
Record name | 1,4,7,13,16,19-Hexaoxa-10,22-diazacyclotetracosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31255-17-1 | |
Record name | 1,4,7,13,16,19-Hexaoxa-10,22-diazacyclotetracosane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31255-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4,7,13,16,19-Hexaoxa-10,22-diazacyclotetracosane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031255171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4,7,13,16,19-Hexaoxa-10,22-diazacyclotetracosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,7,13,16,19-hexaoxa-10,22-diazacyclotetracosane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.928 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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